4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808608
InChI: InChI=1S/C7H6ClN3O/c1-12-5-3-9-7(8)4-2-10-11-6(4)5/h2-3H,1H3,(H,10,11)
SMILES: COC1=CN=C(C2=C1NN=C2)Cl
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol

4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC13808608

Molecular Formula: C7H6ClN3O

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
IUPAC Name 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C7H6ClN3O/c1-12-5-3-9-7(8)4-2-10-11-6(4)5/h2-3H,1H3,(H,10,11)
Standard InChI Key WRGFAMAOTQLQDL-UHFFFAOYSA-N
SMILES COC1=CN=C(C2=C1NN=C2)Cl
Canonical SMILES COC1=CN=C(C2=C1NN=C2)Cl

Introduction

4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. It features a chlorine atom at the 4-position and a methoxy group at the 7-position, which contribute to its reactivity and electronic properties. This compound is of significant interest in medicinal chemistry due to its potential applications in the synthesis of pharmaceutical agents, particularly as a building block for kinase inhibitors and other therapeutic compounds .

Chemical Reactivity

The presence of a chlorine atom at position 4 makes this compound susceptible to nucleophilic substitution reactions, which are crucial in its application as a building block for synthesizing more complex molecules .

Biological and Pharmacological Significance

4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is part of a broader class of pyrazolo[4,3-c]pyridines known for their diverse biological activities. These compounds have been explored for their potential as inhibitors of various enzymes and receptors, contributing to their interest in pharmacological research.

Potential Applications

  • Kinase Inhibitors: The pyrazolo[4,3-c]pyridine core is recognized for its role in kinase inhibitors, which are important in cancer therapy and other diseases .

  • Dopamine D1 Ligands: Research has also explored related compounds as dopamine D1 ligands, which could be useful in treating conditions associated with dopamine D1 receptor dysregulation .

Synthesis and Research Findings

The synthesis of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. The compound's reactivity, particularly the chlorine atom's susceptibility to nucleophilic substitution, makes it versatile for further chemical modifications .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridineChlorine at position 4, methoxy at 7Potential kinase inhibitor, versatile building block
3-Iodo-6-methyl-1H-pyrazolo[4,3-c]pyridineIodine at position 3, methyl at 6Exhibits significant biological activities as an enzyme inhibitor
6-Methyl-1H-pyrazolo[4,3-c]pyridineNo halogen substituentsBaseline for comparing halogen effects on biological activity

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